ZM323881

Beschreibung

Eigenschaften

IUPAC Name |

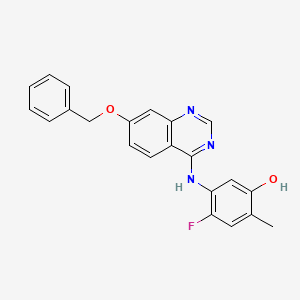

4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O2/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15/h2-11,13,27H,12H2,1H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBNDZZLJRYRPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587879 | |

| Record name | 5-{[7-(Benzyloxy)quinazolin-4-yl]amino}-4-fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193001-14-8 | |

| Record name | 5-{[7-(Benzyloxy)quinazolin-4-yl]amino}-4-fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ZM323881: A Technical Guide to its Mechanism of Action as a Selective VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM323881 is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1][2] As a member of the anilinoquinazoline (B1252766) class of compounds, its chemical name is 5-[[7-(benzyloxy) quinazolin-4-yl]amino]-4-fluoro-2-methylphenol.[2][3] The primary mechanism of action of this compound is the inhibition of VEGF-A-induced autophosphorylation of VEGFR-2, a critical step in the signaling cascade that leads to angiogenesis and increased microvascular permeability.[1][2] This targeted inhibition makes this compound a valuable tool for studying the physiological and pathological roles of VEGFR-2 signaling and a potential candidate for therapeutic intervention in diseases characterized by excessive angiogenesis, such as cancer, diabetic retinopathy, and rheumatoid arthritis.[2]

Core Mechanism of Action

VEGF-A, a key signaling glycoprotein, binds to and activates two receptor tyrosine kinases, VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1).[2] While both receptors are involved in vasculogenesis and angiogenesis, VEGFR-2 is considered the principal mediator of VEGF-induced endothelial cell proliferation, migration, and survival, as well as vascular permeability.[3] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This phosphorylation creates docking sites for various downstream signaling proteins, initiating a cascade of intracellular events.

This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the VEGFR-2 tyrosine kinase. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways. Notably, this compound exhibits high selectivity for VEGFR-2, with significantly lower activity against VEGFR-1 and other receptor tyrosine kinases.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its effect on endothelial cell proliferation.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 Value | Reference |

| VEGFR-2 (KDR) | < 2 nM | [1][2] |

| VEGFR-1 (Flt-1) | > 50 µM | [2][3] |

| PDGFRβ | > 50 µM | [1] |

| FGFR1 | > 50 µM | [1] |

| EGFR | > 50 µM | [1] |

| erbB2 | > 50 µM | [1] |

Table 2: Cellular Activity of this compound

| Cellular Process | Cell Type | IC50 Value | Reference |

| VEGF-A-induced Endothelial Cell Proliferation | Human Aortic Endothelial Cells (HAECs) | 8 nM | [1][2] |

Signaling Pathways

This compound's inhibition of VEGFR-2 phosphorylation directly impacts several downstream signaling cascades crucial for angiogenic processes. Key pathways affected include the Ras/Raf/MEK/ERK (MAPK), PI3K/Akt, and p38 MAPK pathways. By blocking these pathways, this compound inhibits endothelial cell proliferation, migration, and survival, and reduces vascular permeability.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of VEGFR-2.

Methodology:

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP (radiolabeled or with a detection system), this compound at various concentrations, kinase assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. The VEGFR-2 kinase is incubated with varying concentrations of this compound in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of the substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 45 minutes). d. The reaction is terminated, and the amount of phosphorylated substrate or ADP produced is quantified. e. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Endothelial Cell Proliferation Assay ([³H]-Thymidine Incorporation)

Objective: To assess the effect of this compound on VEGF-A-induced endothelial cell proliferation.

Methodology:

-

Cell Culture: Human aortic endothelial cells (HAECs) or human umbilical vein endothelial cells (HUVECs) are cultured in appropriate growth media.

-

Procedure: a. Cells are seeded in multi-well plates and serum-starved to synchronize their cell cycle. b. The cells are then treated with various concentrations of this compound in the presence or absence of a stimulating concentration of VEGF-A. c. After a suitable incubation period (e.g., 24-48 hours), [³H]-thymidine is added to the culture medium. d. During cell proliferation, [³H]-thymidine is incorporated into the newly synthesized DNA. e. After an additional incubation period, the cells are harvested, and the unincorporated [³H]-thymidine is washed away. f. The amount of incorporated [³H]-thymidine is quantified using a scintillation counter. g. The IC50 value is determined by measuring the concentration of this compound that causes a 50% reduction in VEGF-A-induced [³H]-thymidine incorporation.

In Vivo Vascular Permeability Assay (Miles Assay)

Objective: To evaluate the effect of this compound on VEGF-A-induced vascular permeability in vivo.

Methodology:

-

Animal Model: Typically performed in mice or rats.

-

Procedure: a. Anesthetized animals are injected intravenously with a dye that binds to serum albumin (e.g., Evans blue). b. After a short circulation period, VEGF-A and a vehicle control are injected intradermally at distinct sites. This compound can be administered systemically prior to the intradermal injections. c. VEGF-A induces localized vascular leakage, causing the dye-albumin complex to extravasate into the surrounding tissue. d. After a defined period, the animals are euthanized, and the skin at the injection sites is excised. e. The extravasated dye is extracted from the tissue samples and quantified spectrophotometrically. f. The inhibition of vascular permeability is determined by comparing the amount of dye leakage in this compound-treated animals to that in control animals.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing a VEGFR-2 inhibitor like this compound.

Conclusion

This compound is a powerful research tool characterized by its potent and selective inhibition of VEGFR-2 tyrosine kinase activity. Its mechanism of action, centered on the blockade of VEGF-A-induced receptor autophosphorylation, leads to the suppression of key cellular processes involved in angiogenesis, including endothelial cell proliferation, migration, and survival, as well as the reduction of vascular permeability. The well-defined in vitro and in vivo experimental models have been crucial in elucidating these effects. This comprehensive understanding of this compound's mechanism of action solidifies its importance for researchers investigating the complexities of VEGFR-2 signaling in health and disease.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Function of ZM323881

Core Function: this compound is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2][3][4] Its primary function is to block the autophosphorylation of VEGFR-2, a critical step in the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF).[1][2] This inhibition ultimately disrupts downstream processes essential for angiogenesis (the formation of new blood vessels) and increased microvascular permeability, both of which are implicated in various pathological conditions such as cancer, arthritis, and diabetes.[1][2]

Mechanism of Action

VEGF-A, a key signaling protein, binds to and activates VEGFR-2, leading to the receptor's dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[2] This phosphorylation event creates docking sites for various signaling molecules, initiating a cascade of intracellular events that culminate in endothelial cell proliferation, migration, survival, and increased vascular permeability.[2][5][6] this compound exerts its inhibitory effect by competing with ATP for the kinase domain of VEGFR-2, thereby preventing this crucial autophosphorylation step and abrogating the downstream signaling.[1][4][7]

Signaling Pathways

The activation of VEGFR-2 triggers multiple downstream signaling pathways. This compound, by inhibiting the initial phosphorylation of VEGFR-2, effectively blocks these subsequent cascades. Notably, studies suggest that this compound may preferentially inhibit the p38 and Rac1 pathways downstream of VEGFR-2, which are involved in cell migration and cytoskeletal rearrangement.[2] This is in contrast to other VEGFR-2 inhibitors like SU1498, which has been shown to prevent the ERK1/2 signaling cascade, a pathway primarily associated with cell proliferation.[2]

VEGF-A/VEGFR-2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 | Reference |

| VEGFR-2 (KDR) | < 2 nM | [1][2][3][4] |

| VEGFR-1 (Flt-1) | > 50 µM | [1][2] |

| PDGFRβ | > 50 µM | |

| FGFR1 | > 50 µM | |

| EGFR | > 50 µM | |

| erbB2 | > 50 µM |

Table 2: Cellular Activity

| Assay | Cell Type | Stimulant | IC50 | Reference |

| Endothelial Cell Proliferation | HUVEC | VEGF-A | 8 nM | [1][2] |

Experimental Protocols

VEGFR-2 Kinase Assay (In Vitro)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of VEGFR-2.

Methodology:

-

Plate Coating: 96-well plates are coated with a poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate.[4]

-

Incubation: The test compound (this compound) is incubated for 20 minutes at room temperature with the VEGFR-2 enzyme in a HEPES buffered solution (pH 7.5) containing 10 mM MnCl₂ and 2 µM ATP.[4][7]

-

Detection of Phosphorylation: The level of tyrosine phosphorylation on the substrate is detected through a series of antibody incubations:

-

Signal Generation: A colorimetric substrate for HRP, 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid), is added to produce a detectable signal.[4][7]

-

Data Analysis: The IC50 value is determined by non-linear regression analysis of the signal intensity versus the concentration of this compound.[7]

Workflow for the in vitro VEGFR-2 kinase assay.

Endothelial Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of endothelial cells stimulated by VEGF-A.

Methodology:

-

Cell Plating: Human Umbilical Vein Endothelial Cells (HUVECs) are plated in 96-well plates at a density of 1000 cells/well.[7]

-

Dosing: The cells are treated with varying concentrations of this compound in the presence or absence of a stimulant such as VEGF-A (3 ng/mL).[7] Control wells may include other growth factors like EGF or bFGF to assess specificity.[7]

-

Incubation: The cultures are incubated for 4 days.[7]

-

³H-Thymidine Labeling: On day 4, the cells are pulsed with 1 µCi/well of ³H-thymidine and incubated for an additional 4 hours.[1][7]

-

Cell Harvesting and Measurement: The cells are harvested, and the amount of incorporated tritium (B154650) (³H-thymidine) is measured using a beta-counter.[7] This provides a quantitative measure of DNA synthesis and, therefore, cell proliferation.

-

Data Analysis: The IC50 value is interpolated from the data, representing the concentration of this compound that inhibits 50% of VEGF-A-induced cell proliferation.[7]

Microvascular Permeability Assay (In Vivo)

This assay assesses the in vivo effect of this compound on VEGF-A-mediated increases in vascular permeability.

Methodology:

-

Animal Model: The experiment is conducted using frog mesenteric microvessels.[1]

-

Technique: The Landis Michel technique is employed to measure microvascular permeability.[1]

-

Treatment: The microvessels are perfused with solutions containing VEGF-A with or without this compound.[1]

-

Measurement: Changes in vascular permeability are measured and recorded.

-

Confirmation of Activity: Western blot analysis can be performed on protein extracted from frog lungs incubated with VEGF-A and this compound to confirm the inhibition of VEGFR-2 phosphorylation in this model system.[1]

Conclusion

This compound is a valuable research tool for investigating the roles of VEGFR-2 in angiogenesis and vascular permeability. Its high potency and selectivity for VEGFR-2 over other receptor tyrosine kinases make it a precise instrument for dissecting the specific contributions of the VEGFR-2 signaling pathway in various biological and pathological processes. The detailed experimental protocols and quantitative data provided herein serve as a comprehensive resource for researchers and drug development professionals working in this field.

References

- 1. This compound, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. adooq.com [adooq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biorbyt.com [biorbyt.com]

- 6. VEGF signaling pathway | Abcam [abcam.com]

- 7. This compound [cnreagent.com]

ZM323881: A Technical Guide to its Application in Angiogenesis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ZM323881, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), for its application in angiogenesis research. This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols, and illustrates relevant biological pathways and workflows.

Core Concepts: Mechanism of Action of this compound

This compound is a small molecule inhibitor that specifically targets the tyrosine kinase activity of VEGFR-2, a key receptor in the signaling cascade that drives angiogenesis.[1] Vascular Endothelial Growth Factor (VEGF), particularly VEGF-A, binds to VEGFR-2 on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[2][3] This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately result in endothelial cell proliferation, migration, survival, and increased vascular permeability – all critical processes for the formation of new blood vessels.[1][2]

This compound competitively binds to the ATP-binding site within the catalytic domain of VEGFR-2, thereby preventing the transfer of phosphate (B84403) groups and inhibiting the receptor's kinase activity. This blockade of VEGFR-2 autophosphorylation effectively halts the downstream signaling cascade, leading to the suppression of angiogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound from various in vitro studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| VEGFR-2 Kinase IC50 | < 2 nM | In vitro kinase assay | [1] |

| VEGF-A-induced Endothelial Cell Proliferation IC50 | 8 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |

Table 2: Kinase Selectivity of this compound

| Kinase | IC50 | Reference |

| VEGFR-1 | > 50 µM | [1] |

| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | > 50 µM | [1] |

| Fibroblast Growth Factor Receptor 1 (FGFR1) | > 50 µM | [1] |

| Epidermal Growth Factor Receptor (EGFR) | > 50 µM | [1] |

Signaling Pathways

The following diagram illustrates the VEGF/VEGFR-2 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating this compound are provided below.

Endothelial Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

VEGF-A

-

This compound

-

[³H]-Thymidine

-

Phosphate Buffered Saline (PBS)

-

Trichloroacetic acid (TCA)

-

Sodium hydroxide (B78521) (NaOH)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well culture plates

Protocol:

-

Seed HUVECs in multi-well plates at a density of 5 x 10⁴ cells per well in EGM supplemented with FBS.[4]

-

Incubate the cells for 24 hours to allow for attachment.

-

Starve the cells by replacing the growth medium with a serum-free medium for 2-4 hours.[4]

-

Treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with VEGF-A (e.g., 20 ng/mL) for 24 hours.[5]

-

Add 1 µCi/mL of [³H]-Thymidine to each well and incubate for 6-24 hours before harvesting.[4]

-

Wash the cells twice with ice-cold PBS.[4]

-

Precipitate the DNA by washing the cells twice with 5% TCA.[4]

-

Solubilize the cells by adding 0.5 mL of 0.25 N NaOH to each well.[4]

-

Transfer the cell lysate to scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the incorporated radioactivity using a scintillation counter.

In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

-

HUVECs

-

EGM

-

Matrigel or similar basement membrane extract

-

VEGF-A

-

This compound

-

Multi-well culture plates

-

Microscope with imaging software

Protocol:

-

Thaw Matrigel on ice overnight.

-

Coat the wells of a pre-chilled multi-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in serum-free EGM.

-

Pre-treat the HUVECs with various concentrations of this compound for 1 hour.

-

Seed the treated HUVECs onto the Matrigel-coated wells.

-

Add VEGF-A to the appropriate wells to stimulate tube formation.

-

Incubate the plate at 37°C for 4-18 hours.

-

Visualize and capture images of the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging analysis software.

Western Blot for VEGFR-2 Phosphorylation

This technique is used to detect the phosphorylation status of VEGFR-2, providing direct evidence of this compound's inhibitory effect.

Materials:

-

HUVECs

-

EGM

-

VEGF-A

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-VEGFR-2 (specific for an autophosphorylation site, e.g., Tyr1175) and anti-total-VEGFR-2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Culture HUVECs to near confluence.

-

Starve cells in serum-free medium for 4-6 hours.

-

Pre-treat cells with desired concentrations of this compound for 1 hour.

-

Stimulate cells with VEGF-A for 5-10 minutes.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-phospho-VEGFR-2) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-VEGFR-2 antibody to normalize for protein loading.

In Vivo Angiogenesis Studies

While detailed protocols for in vivo studies are highly specific to the animal model and experimental design, a general workflow for assessing the anti-angiogenic effects of this compound in a tumor xenograft model is presented.

Quantitative data from in vivo studies would typically involve measuring tumor volume over time and quantifying microvessel density through immunohistochemical staining of endothelial cell markers like CD31. Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) can also be employed to quantitatively assess changes in tumor vascular perfusion and permeability in response to this compound treatment.[6]

Clinical Perspective

As of the current date, there is limited publicly available information on extensive clinical trials specifically for this compound. The development of numerous other VEGFR-2 inhibitors has progressed further in clinical settings.[7][8] Researchers interested in the clinical translation of VEGFR-2 inhibition should consult databases such as ClinicalTrials.gov for the latest information on ongoing and completed trials of various VEGFR-2 inhibitors.[9]

Conclusion

This compound is a valuable research tool for investigating the role of VEGFR-2 in angiogenesis. Its high potency and selectivity make it an excellent choice for in vitro and in vivo studies aimed at elucidating the mechanisms of blood vessel formation and for the preclinical evaluation of anti-angiogenic therapeutic strategies. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their angiogenesis research endeavors.

References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. biorbyt.com [biorbyt.com]

- 4. Proliferation Assay: [3H] Thymidine incorporation - 每日生物评论 [bio-review.com]

- 5. researchgate.net [researchgate.net]

- 6. iris.unito.it [iris.unito.it]

- 7. Update on clinical trials targeting vascular endothelial growth factor in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of ZM323881

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

ZM323881 is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical receptor tyrosine kinase.[1][2][3] The binding of its ligand, VEGF-A, to VEGFR-2 initiates a cascade of intracellular signaling events that are fundamental to angiogenesis—the formation of new blood vessels.[2][4] These processes include endothelial cell proliferation, migration, survival, and increased vascular permeability.[5][6][7][8] Due to its central role in pathological angiogenesis, particularly in tumor growth and metastasis, VEGFR-2 is a key target for anti-cancer therapies.[9][10][] this compound, by specifically targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain, effectively abrogates these downstream signals. This guide provides a detailed overview of the signaling pathways modulated by this compound, quantitative data on its inhibitory activity, and relevant experimental methodologies.

Core Mechanism of Action

This compound is an anilinoquinazoline (B1252766) compound that functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[1] The primary mechanism involves blocking the autophosphorylation of VEGFR-2 that occurs upon VEGF-A binding and receptor dimerization.[2][4] This inhibition of receptor activation is the initiating event that prevents the recruitment and activation of all downstream signaling proteins, thereby halting the pro-angiogenic cellular response.

Caption: High-level mechanism of this compound action.

Quantitative Inhibitory Profile

This compound demonstrates high potency for VEGFR-2 and significant selectivity over other related receptor tyrosine kinases. This selectivity is crucial for minimizing off-target effects in research and therapeutic applications.

| Target | Assay Type | IC₅₀ Value | Reference(s) |

| VEGFR-2 (KDR) | In vitro tyrosine kinase assay | < 2 nM | [1][2][3][4] |

| VEGF-A induced HUVEC Proliferation | Cell-based proliferation assay | 8 nM | [2][3][4][12] |

| bFGF induced HUVEC Proliferation | Cell-based proliferation assay | 1.6 µM | [12] |

| EGF induced HUVEC Proliferation | Cell-based proliferation assay | 1.9 µM | [12] |

| VEGFR-1 (Flt-1) | In vitro tyrosine kinase assay | > 50 µM | [2][3][4] |

| PDGFRβ | In vitro tyrosine kinase assay | > 50 µM | [1][3] |

| FGFR1 | In vitro tyrosine kinase assay | > 50 µM | [1][3] |

| EGFR | In vitro tyrosine kinase assay | > 50 µM | [1][3] |

| erbB2 | In vitro tyrosine kinase assay | > 50 µM | [1][3] |

Downstream Signaling Pathways Inhibited by this compound

By preventing VEGFR-2 autophosphorylation, this compound blocks multiple downstream signaling cascades that are essential for the angiogenic process. At a concentration of 1 µM, this compound has been shown to impede the activation of key signaling molecules including extracellular signal-regulated kinase (ERK), p38, and Akt.[12]

Caption: this compound inhibits major VEGFR-2 downstream pathways.

The PLCγ-MAPK Pathway (Proliferation)

Activation of VEGFR-2 leads to the recruitment and phosphorylation of Phospholipase C-gamma (PLCγ).[5] This initiates the classical Mitogen-Activated Protein Kinase (MAPK) cascade through Protein Kinase C (PKC), Raf, MEK, and finally ERK1/2.[5][13] Activated ERK translocates to the nucleus to promote the expression of genes required for endothelial cell proliferation.[5] this compound effectively blocks this pathway, as evidenced by its potent inhibition of VEGF-A-induced endothelial cell proliferation (IC₅₀ = 8 nM).[2][3][4] Furthermore, this compound has been shown to completely obstruct VEGF-induced promoter activity and the accumulation of HIF-1α protein, a downstream effect of the MAPK pathway, in cancer cells.[12]

The PI3K/Akt Pathway (Survival and Permeability)

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial axis downstream of VEGFR-2.[14][15] Activated Akt (also known as Protein Kinase B) promotes endothelial cell survival by inhibiting apoptotic machinery.[16] Akt also phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[17] NO is a key mediator of vascular permeability, a hallmark of VEGF-A stimulation.[17] this compound blocks the activation of Akt and eNOS, thereby inhibiting cell survival signals and completely eradicating VEGF-A-mediated increases in vascular permeability.[2][12]

The p38 MAPK and Src/FAK Pathways (Migration)

Endothelial cell migration is a complex process governed by multiple VEGFR-2-dependent pathways.[18]

-

p38 MAPK Pathway: VEGFR-2 activation stimulates the p38 MAPK pathway, which, through downstream effectors like MAPKAPK2 (MK2), is critical for actin remodeling and stress fiber formation, necessary components of cell motility.[19][20]

-

Src/FAK Pathway: VEGFR-2 activation also leads to the stimulation of the Src family kinases and Focal Adhesion Kinase (FAK).[21] This results in the phosphorylation of adaptor proteins like p130Cas and CrkII, which are pivotal in regulating membrane extension and cell migration.[12] By inhibiting VEGFR-2, this compound disrupts these pathways, leading to a reversal of VEGF-induced phosphorylation of CrkII and p130Cas and the inhibition of endothelial cell migration and tube formation.[12]

Key Experimental Methodologies

Studying the effects of VEGFR-2 inhibitors like this compound involves a standard set of in vitro assays.

General Experimental Workflow

The typical workflow involves stimulating endothelial cells with VEGF-A in the presence or absence of this compound, followed by analysis of specific downstream endpoints.

Caption: A standard workflow for testing this compound efficacy.

Protocol 1: In Vitro VEGFR-2 Tyrosine Kinase Assay

-

Objective: To determine the direct inhibitory effect of this compound on VEGFR-2 enzymatic activity.

-

Methodology:

-

A recombinant human VEGFR-2 kinase domain is incubated in a kinase buffer containing ATP and a generic tyrosine-containing substrate (e.g., poly(Glu, Tyr) 4:1).

-

This compound is added at a range of concentrations.

-

The reaction is initiated by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP).

-

After incubation (e.g., 10-30 minutes at 30°C), the reaction is stopped.

-

The phosphorylated substrate is captured (e.g., on a filter membrane), and the amount of incorporated radiolabel is quantified using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the kinase activity (IC₅₀) is calculated from the dose-response curve.

-

Protocol 2: Endothelial Cell Proliferation Assay

-

Objective: To measure the effect of this compound on VEGF-A-induced endothelial cell proliferation.[2]

-

Methodology:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to adhere.

-

Cells are serum-starved for 12-24 hours to synchronize them and reduce baseline proliferation.

-

Cells are pre-incubated with various concentrations of this compound for 1-2 hours.

-

Cells are then stimulated with a predetermined optimal concentration of VEGF-A (e.g., 10-50 ng/mL).

-

After 24-48 hours, ³H-thymidine or BrdU is added to the medium for the final 4-18 hours of incubation.

-

For ³H-thymidine, cells are harvested, and the incorporated tritium (B154650) is measured with a beta-counter. For BrdU, an ELISA-based colorimetric assay is used.[1]

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the log of this compound concentration.

-

Protocol 3: Western Blotting for Phospho-Protein Analysis

-

Objective: To qualitatively and semi-quantitatively assess the inhibition of VEGFR-2 and downstream protein phosphorylation.

-

Methodology:

-

Endothelial cells are cultured and serum-starved as described above.

-

Cells are pre-treated with this compound (e.g., 1 µM) for 1-2 hours.

-

Cells are stimulated with VEGF-A for a short period (e.g., 5-15 minutes) to capture peak phosphorylation events.

-

The reaction is stopped by placing the plates on ice and washing with ice-cold PBS.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined (e.g., using a BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% BSA or non-fat milk) and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-p-VEGFR2 (Tyr1175), anti-p-ERK1/2, anti-p-Akt (Ser473)).

-

The membrane is also probed with antibodies for the total forms of these proteins as loading controls.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Conclusion

This compound is a powerful research tool for dissecting the complexities of angiogenesis. Its high potency and selectivity for VEGFR-2 allow for the precise inhibition of the receptor's tyrosine kinase activity. This action leads to the comprehensive blockade of major downstream signaling pathways, including the PLCγ-MAPK, PI3K/Akt, and Src/FAK cascades. The ultimate physiological consequences are the potent inhibition of endothelial cell proliferation, survival, migration, and vascular permeability. The experimental protocols detailed herein provide a robust framework for investigating the mechanism and efficacy of this compound and other potential VEGFR-2 inhibitors in a preclinical setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. Control of endothelial cell proliferation and migration by VEGF signaling to histone deacetylase 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Control of endothelial cell proliferation and migration by VEGF signaling to histone deacetylase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of endothelial cell proliferation and migration rates in a computational model of sprouting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 12. This compound hydrochloride | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]

- 13. kelleigh.org [kelleigh.org]

- 14. The phosphoinositide-3-kinase-Akt signaling pathway is important for Staphylococcus aureus internalization by endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PI3K/AKT signaling activates HIF1α to modulate the biological effects of invasive breast cancer with microcalcification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Akt down-regulation of p38 signaling provides a novel mechanism of vascular endothelial growth factor-mediated cytoprotection in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Vascular endothelial growth factor-induced endothelial cell migration and proliferation depend on a nitric oxide-mediated decrease in protein kinase Cdelta activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MAPKAPK‐2‐mediated LIM‐kinase activation is critical for VEGF‐induced actin remodeling and cell migration | The EMBO Journal [link.springer.com]

- 20. p38 MAPK is Activated by Vascular endothelial growth factor receptor 2 and is essential for shear stress-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. commerce.bio-rad.com [commerce.bio-rad.com]

The Inhibitory Effect of ZM323881 on Endothelial Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of ZM323881 on endothelial cell proliferation. This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1][2] This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and includes visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

Vascular Endothelial Growth Factor-A (VEGF-A) is a critical signaling protein that stimulates the formation of new blood vessels, a process known as angiogenesis.[3][4] It primarily exerts its effects by binding to and activating VEGFR-2 on the surface of endothelial cells.[1][2][5] This binding triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of intracellular signaling events that ultimately lead to endothelial cell proliferation, migration, and survival.[6][7][8]

This compound functions as a selective antagonist of VEGFR-2.[1][2] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, it prevents the autophosphorylation of the receptor. This blockade of VEGFR-2 activation effectively inhibits all downstream signaling pathways that are dependent on this receptor, thereby suppressing VEGF-A-induced endothelial cell proliferation.[1][2]

Quantitative Data Summary

The inhibitory activity of this compound on endothelial cell proliferation and VEGFR-2 kinase activity has been quantified in several studies. The following tables summarize the key findings.

| Parameter | Value | Cell Type/System | Reference |

| IC50 (VEGF-A-induced Proliferation) | 8 nM | Endothelial Cells | [1][2] |

| IC50 (VEGFR-2 Tyrosine Kinase Activity) | < 2 nM | In vitro kinase assay | [1][2] |

| IC50 (VEGFR-1 Tyrosine Kinase Activity) | > 50 µM | In vitro kinase assay | [1][2] |

Table 1: Inhibitory Potency of this compound

Signaling Pathway

The primary signaling pathway inhibited by this compound that affects endothelial cell proliferation is the VEGFR-2 pathway. Upon activation by VEGF-A, VEGFR-2 autophosphorylation leads to the recruitment of several signaling proteins, which in turn activate downstream cascades such as the PLCγ-PKC-Raf-MEK-ERK pathway, ultimately promoting cell cycle progression and proliferation.[8][9] this compound blocks the initial step of this cascade.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on endothelial cell proliferation.

Endothelial Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (ECGM)

-

Fetal Bovine Serum (FBS)

-

This compound

-

Recombinant Human VEGF-A

-

[³H]-Thymidine

-

96-well plates

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed HUVECs into 96-well plates at a density of 2 x 10³ cells/well in ECGM and incubate at 37°C for 12 hours.[10]

-

Serum Starvation: Synchronize the cells by replacing the growth medium with ECGM containing 2% FBS and incubate for 24 hours.[10]

-

Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of a stimulating concentration of VEGF-A (e.g., 10 ng/mL). Include appropriate vehicle controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

[³H]-Thymidine Pulse: Add 1 µCi/well of [³H]-thymidine to each well and incubate for an additional 4 hours.[11]

-

Harvesting: Harvest the cells onto glass fiber filters and wash to remove unincorporated [³H]-thymidine.

-

Quantification: Measure the incorporated radioactivity using a beta-scintillation counter. The amount of incorporated [³H]-thymidine is directly proportional to the rate of cell proliferation.

Western Blot Analysis of VEGFR-2 Phosphorylation

This method is used to directly assess the inhibitory effect of this compound on VEGFR-2 activation.

Materials:

-

Endothelial cells (e.g., HUVECs or PAE/KDR cells)

-

Lysis buffer containing protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels

-

PVDF membranes

-

Chemiluminescence detection reagents

Procedure:

-

Cell Culture and Treatment: Culture endothelial cells to near confluency. Serum starve the cells overnight. Pre-treat cells with this compound for 1-2 hours before stimulating with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Antibody Incubation: Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total VEGFR-2 to normalize for protein loading.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis that is dependent on cell proliferation and migration.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Basement membrane extract (e.g., Matrigel)

-

96-well plate

-

Endothelial cell basal medium

-

This compound and VEGF-A

Procedure:

-

Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate with 50-100 µL per well. Incubate at 37°C for 30-60 minutes to allow for gel formation.

-

Cell Seeding: Harvest endothelial cells and resuspend them in basal medium containing the desired concentrations of this compound and VEGF-A. Seed the cells onto the solidified matrix at a density of 1-1.5 x 10⁴ cells/well.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.[13]

-

Visualization and Quantification: Observe the formation of tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of junctions, total tube length, and number of loops using imaging software.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effect of this compound on endothelial cell proliferation.

Caption: A logical workflow for assessing the anti-proliferative effects of this compound.

Conclusion

This compound is a highly effective and selective inhibitor of VEGFR-2, which plays a pivotal role in mediating VEGF-A-induced endothelial cell proliferation. Its potent inhibitory activity makes it a valuable tool for studying the mechanisms of angiogenesis and a potential lead compound for the development of anti-angiogenic therapies. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the biological effects of this compound and other potential VEGFR-2 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]

- 4. Primary Mouse Endothelial Cell Culture for Assays of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Control of endothelial cell proliferation and migration by VEGF signaling to histone deacetylase 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Endothelial cell proliferation assay [bio-protocol.org]

- 11. This compound [cnreagent.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. corning.com [corning.com]

ZM323881 and Vascular Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZM323881, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and its application in the study of vascular permeability. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for the tyrosine kinase domain of VEGFR-2, a key mediator of vascular permeability.[1][2][3][4][5] Vascular Endothelial Growth Factor (VEGF)-A, upon binding to VEGFR-2, triggers a signaling cascade that leads to increased microvascular permeability, a critical process in both normal physiology and pathological conditions such as cancer and inflammation.[1][2] this compound effectively blocks the autophosphorylation of VEGFR-2, thereby inhibiting downstream signaling events and a subsequent increase in vascular permeability.[1][2]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value | Notes |

| VEGFR-2 (KDR) Tyrosine Kinase | < 2 nM | Potent and selective inhibition.[1][2][3][4][5] |

| VEGF-A-induced Endothelial Cell Proliferation | 8 nM | Inhibition of HUVEC proliferation.[1][2][4][5][6] |

| VEGFR-1 (Flt-1) | > 50 µM | Demonstrates high selectivity for VEGFR-2 over VEGFR-1.[1][2][3][4][5] |

| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | > 50 µM | High selectivity against other receptor tyrosine kinases.[3][4][5] |

| Fibroblast Growth Factor Receptor 1 (FGFR1) | > 50 µM | High selectivity against other receptor tyrosine kinases.[3][4][5] |

| Epidermal Growth Factor Receptor (EGFR) | > 50 µM | High selectivity against other receptor tyrosine kinases.[3][4][5] |

| erbB2 | > 50 µM | High selectivity against other receptor tyrosine kinases.[3][4][5] |

Signaling Pathways

VEGF-A-induced vascular permeability is mediated by a complex signaling network downstream of VEGFR-2. This compound, by inhibiting VEGFR-2 phosphorylation, effectively blocks these pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on vascular permeability.

In Vitro Vascular Permeability Assay (Transwell Assay)

This assay measures the permeability of an endothelial cell monolayer to a tracer molecule.

Detailed Protocol:

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto collagen-coated Transwell inserts (e.g., 6.5 mm diameter, 0.4 µm pore size) at a density of 1-2 x 10^5 cells per insert.[4]

-

Monolayer Formation: Cells are cultured in endothelial growth medium for 2-3 days to allow for the formation of a confluent and tight monolayer.

-

Treatment: The endothelial monolayer is pre-incubated with varying concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulation: VEGF-A (e.g., 50 ng/mL) is added to the upper chamber to induce vascular permeability.

-

Tracer Addition: Fluorescein isothiocyanate (FITC)-dextran (e.g., 70 kDa, 1 mg/mL) is added to the upper chamber.

-

Incubation: The plate is incubated for a specified time (e.g., 1 hour) at 37°C.

-

Measurement: A sample from the lower chamber is collected, and the fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

-

Analysis: The permeability is quantified by comparing the fluorescence in the lower chamber of treated wells to control wells.

In Vivo Vascular Permeability Assay (Miles Assay)

The Miles assay is a widely used in vivo method to assess vascular permeability in the skin.[1][2][3][5][6][7][8][9]

Detailed Protocol:

-

Animal Model: The assay is typically performed in mice.

-

Dye Injection: Evans blue dye (e.g., 1% in saline) is injected intravenously into the tail vein. This dye binds to serum albumin.

-

Agent Injection: After allowing the dye to circulate (e.g., 30 minutes), various agents are injected intradermally into the shaved dorsal skin. This includes a vehicle control, VEGF-A, and VEGF-A co-injected with this compound.

-

Incubation: The animal is maintained for a specific period (e.g., 30 minutes) to allow for vascular leakage.

-

Tissue Harvesting: The animal is euthanized, and the areas of skin at the injection sites are excised.

-

Dye Extraction: The skin samples are incubated in formamide at 55-60°C for 24-48 hours to extract the extravasated Evans blue dye.[3][8]

-

Quantification: The absorbance of the formamide extract is measured spectrophotometrically at approximately 620 nm. The amount of dye leakage is proportional to the increase in vascular permeability.[3][8]

Western Blot for VEGFR-2 Phosphorylation

This method is used to determine the extent of VEGFR-2 activation by measuring its phosphorylation status.

Detailed Protocol:

-

Cell Culture and Treatment: Endothelial cells (e.g., HUVECs) are serum-starved and then treated with this compound or vehicle, followed by stimulation with VEGF-A for a short period (e.g., 5-10 minutes).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

-

Normalization: The membrane is stripped and re-probed with an antibody for total VEGFR-2 to normalize for protein loading.[10]

Conclusion

This compound is a valuable research tool for investigating the role of VEGFR-2 in vascular permeability. Its high potency and selectivity allow for the specific interrogation of the VEGF-A/VEGFR-2 signaling axis. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for scientists and researchers in the field of vascular biology and drug development.

References

- 1. [PDF] Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay | Semantic Scholar [semanticscholar.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluating VEGF-Induced Vascular Leakage Using the Miles Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. air.unimi.it [air.unimi.it]

- 10. researchgate.net [researchgate.net]

A Potent and Selective VEGFR-2 Inhibitor for Angiogenesis Research

An In-depth Technical Guide to the Discovery and History of ZM323881

This technical guide provides a comprehensive overview of the discovery, history, and core scientific findings related to this compound, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This compound has been a valuable tool in elucidating the role of VEGFR-2 signaling in angiogenesis and has been instrumental in preclinical cancer research. This document is intended for researchers, scientists, and drug development professionals.

Introduction and Discovery

This compound, chemically known as 5-[[7-(benzyloxy)quinazolin-4-yl]amino]-4-fluoro-2-methylphenol, emerged from research focused on identifying small molecule inhibitors of VEGFR-2 tyrosine kinase activity.[1][2] The primary rationale behind its development was to create a selective antagonist to dissect the specific roles of VEGFR-2 in the complex process of angiogenesis, which is a critical component in various physiological and pathological conditions, including cancer, arthritis, and diabetes.[2] The seminal work by Whittles et al. in 2002 first described this compound as a novel and highly selective inhibitor of VEGFR-2.[2]

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of ATP binding to the tyrosine kinase domain of VEGFR-2. This action prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[2] By blocking VEGFR-2 phosphorylation, this compound effectively abrogates the cellular responses induced by Vascular Endothelial Growth Factor A (VEGF-A), such as endothelial cell proliferation, migration, and survival.[2]

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against VEGFR-2 and other related kinases, as well as its effect on endothelial cell proliferation.

Table 1: Kinase Inhibition Profile of this compound

| Kinase | IC50 | Reference |

| VEGFR-2 | < 2 nM | [1][2] |

| VEGFR-1 | > 50 µM | [1][2] |

| PDGFRβ | > 50 µM | [1] |

| FGFR1 | > 50 µM | [1] |

| EGFR | > 50 µM | [1] |

| erbB2 | > 50 µM | [1] |

Table 2: Inhibition of Endothelial Cell Proliferation by this compound

| Cell Type | Stimulant | IC50 | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-A | 8 nM | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the core experimental protocols used in the characterization of this compound.

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of VEGFR-2.

-

Principle: A recombinant VEGFR-2 kinase domain is incubated with a substrate and ATP in the presence of varying concentrations of this compound. The amount of phosphorylated substrate is then quantified, typically using an ELISA-based method with a phospho-specific antibody.

-

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

96-well plates

-

This compound stock solution (typically in DMSO)

-

Anti-phosphotyrosine antibody conjugated to HRP

-

TMB or other suitable HRP substrate

-

Stop solution (e.g., H2SO4)

-

Plate reader

-

-

Protocol:

-

Coat a 96-well plate with the kinase substrate.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the wells.

-

Add the VEGFR-2 enzyme to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

-

Wash the plate to remove ATP and unbound reagents.

-

Add the anti-phosphotyrosine-HRP antibody and incubate.

-

Wash the plate to remove unbound antibody.

-

Add the HRP substrate and allow color to develop.

-

Stop the reaction with the stop solution.

-

Read the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

-

This assay assesses the ability of this compound to inhibit VEGF-A-induced proliferation of endothelial cells.

-

Principle: Actively proliferating cells incorporate radiolabeled thymidine (B127349) into their newly synthesized DNA. The amount of incorporated radioactivity is proportional to the rate of cell proliferation.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

VEGF-A

-

This compound

-

[³H]-Thymidine

-

Trichloroacetic acid (TCA)

-

NaOH or scintillation fluid

-

Scintillation counter

-

-

Protocol:

-

Seed HUVECs in 96-well plates and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for 24 hours to synchronize their cell cycle.

-

Treat the cells with varying concentrations of this compound in the presence or absence of a stimulating concentration of VEGF-A.

-

Incubate for 48-72 hours.

-

Pulse the cells with [³H]-thymidine for the final 4-18 hours of incubation.

-

Wash the cells with PBS.

-

Precipitate the DNA by adding cold TCA.

-

Wash with TCA to remove unincorporated thymidine.

-

Lyse the cells with NaOH or a scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Determine the IC50 value for the inhibition of VEGF-A-induced proliferation.

-

Signaling Pathways and Visualizations

This compound's inhibition of VEGFR-2 phosphorylation leads to the downstream suppression of multiple signaling cascades crucial for angiogenesis.

The binding of VEGF-A to VEGFR-2 initiates a complex signaling network. This compound acts at the receptor level to block the initiation of these downstream events.

The logical flow of experiments to characterize a novel kinase inhibitor like this compound typically follows a standardized path from in vitro enzyme assays to cellular and in vivo models.

The development of a targeted inhibitor like this compound is based on a logical progression from a biological hypothesis to a validated research tool.

Conclusion

This compound has proven to be a highly valuable research tool for investigating the intricate role of VEGFR-2 in angiogenesis and related pathologies. Its high potency and selectivity have allowed for the specific interrogation of the VEGFR-2 signaling pathway, contributing significantly to our understanding of vascular biology and the development of anti-angiogenic therapies. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.

References

- 1. Antitumour efficacy of VEGFR2 tyrosine kinase inhibitor correlates with expression of VEGF and its receptor VEGFR2 in tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

ZM323881: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM323881 is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides an in-depth technical guide to the target specificity and selectivity of this compound, compiling quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The information presented is intended to support researchers, scientists, and drug development professionals in their evaluation and utilization of this compound.

Introduction

Vascular Endothelial Growth Factor (VEGF) and its receptors are critical players in both physiological and pathological angiogenesis, the formation of new blood vessels.[1][2] Among the VEGF receptors, VEGFR-2 (also known as KDR or Flk-1) is the primary transducer of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[2] Consequently, inhibitors of VEGFR-2 kinase activity are of significant interest as potential therapeutic agents for diseases characterized by excessive angiogenesis, such as cancer and diabetic retinopathy. This compound is an anilinoquinazoline (B1252766) compound identified as a potent and selective inhibitor of VEGFR-2 tyrosine kinase activity.[1][3] This guide details its biochemical and cellular activity, providing a comprehensive overview of its target engagement and selectivity profile.

Target Specificity and Potency

This compound demonstrates high-affinity binding and potent inhibition of VEGFR-2 kinase activity. In vitro enzymatic assays have established its half-maximal inhibitory concentration (IC50) to be less than 2 nM.[1][3] This high potency translates to cellular activity, where this compound effectively inhibits VEGF-A-induced endothelial cell proliferation with an IC50 of 8 nM.[1][2]

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Process | IC50 | Reference |

| VEGFR-2 Kinase Activity | < 2 nM | [1][3] |

| VEGF-A-Induced Endothelial Cell Proliferation | 8 nM | [1][2] |

Target Selectivity Profile

A critical attribute of a chemical probe or therapeutic candidate is its selectivity. This compound exhibits exceptional selectivity for VEGFR-2 over other closely related receptor tyrosine kinases. This selectivity minimizes off-target effects and provides a more precise tool for interrogating VEGFR-2 signaling.

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 | Reference |

| VEGFR-2 | < 2 nM | [1][3] |

| VEGFR-1 | > 50 µM | [1][2] |

| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | > 50 µM | [1][3] |

| Fibroblast Growth Factor Receptor 1 (FGFR1) | > 50 µM | [1][3] |

| Epidermal Growth Factor Receptor (EGFR) | > 50 µM | [1][3] |

| ErbB2 (HER2) | > 50 µM | [1][3] |

Mechanism of Action and Signaling Pathways

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, migration, and survival. This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.

Key signaling pathways downstream of VEGFR-2 that are inhibited by this compound include the p38 MAPK, Rac1, and ERK1/2 pathways.[4] Inhibition of these pathways ultimately leads to the observed anti-proliferative and anti-permeability effects.

VEGF-A binding to VEGFR-2 initiates downstream signaling. This compound inhibits this process.

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on VEGFR-2 kinase activity.

-

Enzyme: Recombinant human VEGFR-2 kinase domain.

-

Substrate: Poly(Glu, Ala, Tyr) 6:3:1 random copolymer coated on 96-well plates.[1]

-

Buffer: N-2-hydroxyethylpiperazine-N'-2-ethanesulphonate (HEPES) buffer (pH 7.5) containing 10 mM MnCl2.[1]

-

ATP Concentration: 2 µM.[1]

-

Procedure:

-

Incubate recombinant VEGFR-2 enzyme with varying concentrations of this compound for 20 minutes at room temperature in the assay buffer.[1]

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a defined period.

-

Stop the reaction and wash the plates.

-

Detect phosphorylated tyrosine residues using a mouse IgG anti-phosphotyrosine antibody followed by a horseradish peroxidase (HRP)-linked sheep anti-mouse Ig antibody and a suitable substrate.[1]

-

Measure the signal and calculate IC50 values by nonlinear regression.

-

Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Endothelial Cell Proliferation Assay (³H-Thymidine Incorporation)

This assay assesses the ability of this compound to inhibit VEGF-A-induced proliferation of endothelial cells.

-

Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.[3]

-

Seeding Density: Plate HUVECs at 1000 cells/well in 96-well plates.[3]

-

Stimulant: Recombinant human VEGF-A (3 ng/mL).[3]

-

Procedure:

-

Seed HUVECs in 96-well plates and allow them to adhere.

-

Starve the cells in a low-serum medium.

-

Treat the cells with varying concentrations of this compound in the presence or absence of VEGF-A.[3]

-

Incubate for 4 days.[3]

-

Pulse the cells with 1 µCi/well of ³H-thymidine for the final 4 hours of incubation.[3]

-

Harvest the cells onto filter mats.

-

Measure the incorporated radioactivity using a beta-counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Vascular Permeability Assay (Landis-Michel Technique)

This in vivo or ex vivo assay measures the effect of this compound on VEGF-A-induced changes in microvascular permeability.

-

Model: Perfused mesenteric microvessels, often in frogs.[1][2]

-

Principle: This technique measures the hydraulic conductivity (Lp) of the microvessel wall by occluding the vessel and observing the movement of red blood cells or other markers, which is proportional to the fluid flux across the vessel wall.

-

Procedure:

-

Cannulate a single mesenteric microvessel with a micropipette.

-

Perfuse the vessel with a control solution (e.g., Ringer's solution with albumin) and measure the baseline Lp.

-

Perfuse the vessel with a solution containing VEGF-A to induce hyperpermeability.

-

Subsequently, perfuse with a solution containing both VEGF-A and this compound to assess the inhibitory effect on permeability.

-

Measure Lp at each stage by transiently occluding the vessel and recording the movement of red blood cells.

-

Downstream Signaling Analysis (Western Blotting)

To confirm the mechanism of action, Western blotting can be used to analyze the phosphorylation status of key downstream signaling proteins.

-

Cells: Endothelial cells (e.g., HUVECs).

-

Stimulation: Treat serum-starved cells with VEGF-A in the presence or absence of this compound for various time points.

-

Procedure:

-

Lyse the cells and collect protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-VEGFR-2, phospho-ERK, phospho-Akt, phospho-p38).

-

Use antibodies against the total forms of these proteins as loading controls.

-

Detect the primary antibodies with HRP-conjugated secondary antibodies and a chemiluminescent substrate.

-

Quantify the band intensities to determine the effect of this compound on protein phosphorylation. It has been shown that this compound completely inhibits VEGF-induced ERK phosphorylation at a concentration of 1 µM in Human Aortic Endothelial Cells (HAECs).[1]

-

General workflow for Western blot analysis of downstream signaling.

Conclusion

This compound is a highly potent and selective inhibitor of VEGFR-2. Its well-defined specificity, coupled with its efficacy in cellular and in vivo models, makes it an invaluable tool for studying the physiological and pathological roles of VEGFR-2 signaling. The detailed data and protocols provided in this guide are intended to facilitate its effective use in angiogenesis research and drug development.

References

Methodological & Application

Application Notes and Protocols for ZM323881 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM323881 is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2] Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are key regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This autophosphorylation initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1]

This compound exerts its inhibitory effect by targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby preventing its autophosphorylation and subsequent activation.[1] This blockade of VEGFR-2 signaling makes this compound a valuable tool for studying the physiological and pathological roles of the VEGF/VEGFR-2 axis and a potential therapeutic agent for diseases characterized by excessive angiogenesis, such as cancer.

Western blot analysis is a fundamental technique to assess the efficacy and mechanism of action of this compound. Specifically, it allows for the direct measurement of the phosphorylation status of VEGFR-2 and downstream signaling proteins in response to VEGF stimulation and this compound treatment. This document provides detailed protocols and application notes for the use of this compound in Western blot analysis to quantify its inhibitory effect on VEGFR-2 signaling.

Data Presentation

The inhibitory activity of this compound on VEGFR-2 phosphorylation can be quantified and presented to demonstrate its dose-dependent effect. The following table summarizes the expected percentage of inhibition of VEGF-induced VEGFR-2 phosphorylation at various concentrations of this compound, based on its known potency.

| This compound Concentration (nM) | Expected Inhibition of p-VEGFR2 (%) | Key Efficacy Marker |

| 0 (Vehicle Control) | 0% | Baseline VEGF-induced phosphorylation |

| 1 | ~50% | Corresponds to the IC50 for kinase activity[1] |

| 8 | >80% | IC50 for inhibition of cell proliferation[1] |

| 100 | >95% | Near-complete inhibition |

| 500 | >99% | Concentration for complete inhibition in cell-based assays[3] |

| 1000 (1 µM) | >99% | Confirmed complete inhibition of downstream signaling[2] |

Signaling Pathway Diagram

The following diagram illustrates the VEGF/VEGFR-2 signaling pathway and the point of inhibition by this compound.

Caption: VEGF/VEGFR-2 signaling pathway and this compound inhibition.

Experimental Workflow Diagram

The following diagram outlines the key steps for performing a Western blot analysis to assess the effect of this compound on VEGFR-2 phosphorylation.

Caption: Western blot workflow for this compound analysis.

Experimental Protocols

Protocol 1: Cell Culture, Treatment, and Lysis

This protocol is designed for human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cell lines.

Materials:

-

HUVECs (or other endothelial cells)

-

Endothelial Cell Growth Medium

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

This compound (stock solution in DMSO)

-

Recombinant Human VEGF-A

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Seed HUVECs in 6-well plates and culture in Endothelial Cell Growth Medium supplemented with 10% FBS until they reach 80-90% confluency.

-

Serum Starvation: To reduce basal receptor phosphorylation, aspirate the growth medium and replace it with a serum-free medium. Incubate the cells for 4-6 hours.

-

This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) well. Incubate for 30 minutes to 1 hour at 37°C.

-

VEGF-A Stimulation: Stimulate the cells by adding VEGF-A to each well at a final concentration of 40-50 ng/mL. Incubate for 10-15 minutes at 37°C. Include an unstimulated control well.

-

Cell Lysis:

-

Quickly aspirate the medium and wash the cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA Protein Assay Kit according to the manufacturer's instructions.

Protocol 2: Western Blot Analysis of VEGFR-2 Phosphorylation

Materials:

-

Cell lysates (from Protocol 1)

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-12% gradient gels)

-

SDS-PAGE running buffer

-

Protein transfer buffer

-

PVDF or nitrocellulose membranes

-